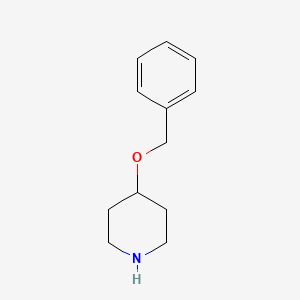

4-(Benzyloxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJHWVWEYBJDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76716-51-3 | |

| Record name | 4-(benzyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)piperidine CAS number 76716-51-3 properties

An In-Depth Technical Guide to 4-(Benzyloxy)piperidine (CAS: 76716-51-3)

Authored by Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can be readily modified to interact with a diverse range of biological targets. The piperidine ring is a quintessential example of such a scaffold, and its derivative, this compound, represents a particularly versatile and strategically important building block for drug discovery and development.[1] Its structure, which combines the conformational flexibility of the piperidine ring with the synthetic handle of the benzyloxy group, offers a unique platform for creating novel therapeutics.

This technical guide provides an in-depth analysis of this compound (CAS No. 76716-51-3), intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, its reactivity, its central role in the development of targeted therapies, and the critical protocols for its safe handling.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. It is also known by its synonym, benzyl 4-piperidinyl ether.

Physicochemical Properties

The compound's physical characteristics dictate its handling, storage, and reaction conditions. Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 76716-51-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Boiling Point | 288.3 ± 33.0 °C (Predicted) | |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, Protect from light | [4] |

Spectroscopic Signature

While specific spectra are proprietary to suppliers, typical spectroscopic data for similar structures confirm the compound's identity. Researchers should expect characteristic signals corresponding to the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group in ¹H NMR. The ¹³C NMR would similarly show distinct signals for the aliphatic piperidine carbons and the aromatic carbons.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly and efficiently achieved via nucleophilic substitution, specifically the Williamson ether synthesis. This route is favored for its high yields and straightforward execution, provided that key mechanistic pitfalls are avoided.

Primary Synthetic Route: Alkylation of 4-Hydroxypiperidine

The most prevalent strategy involves the benzylation of a 4-hydroxypiperidine precursor.[1][2][5] A critical consideration in this approach is the potential for a side reaction: N-alkylation of the piperidine nitrogen, which is also nucleophilic. To ensure selective O-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protected Synthesis

-

Deprotonation: N-Boc-4-hydroxypiperidine is dissolved in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C. The NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide. Causality: Anhydrous conditions are critical to prevent quenching the NaH and hydrolysis of the starting material. THF is chosen for its ability to dissolve the reactants and its inertness under these conditions.

-

Nucleophilic Attack (SN2): Benzyl bromide (BnBr) is added to the solution. The alkoxide performs an SN2 attack on the benzylic carbon of BnBr, displacing the bromide and forming the benzyl ether linkage. The reaction is typically allowed to warm to room temperature and stirred until completion.[1][5]

-

Deprotection: Following the successful formation of tert-butyl this compound-1-carboxylate, the Boc group is removed. This is achieved by treating the intermediate with a strong acid, such as hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol), to yield the desired this compound, often as its hydrochloride salt.[1][6] Yields for this two-step process are typically high, often in the 85-92% range.[1]

Synthetic Workflow Diagram

Caption: Synthesis of this compound via protected alkylation.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to serve as a rigid scaffold that can be functionalized at two key positions: the piperidine nitrogen and the benzyl group, allowing for the systematic exploration of structure-activity relationships (SAR).

A Scaffold for Dopamine Receptor Antagonists

Recent and significant research has focused on utilizing the this compound scaffold to develop selective antagonists for the dopamine D4 receptor (D₄R).[6][7] The D₄R is a key target in the central nervous system (CNS) for treating neurological disorders, including L-DOPA-induced dyskinesias in Parkinson's disease.[6][7]

In this context, the this compound core serves as the central anchor. The piperidine nitrogen interacts with key residues in the receptor's binding pocket (such as Asp115), while modifications to this nitrogen (e.g., adding substituted benzyl groups) and the benzyloxy moiety allow for fine-tuning of potency and selectivity against other dopamine receptor subtypes.[6]

Role as a Versatile Building Block

The reactivity of the secondary amine in this compound makes it an ideal starting point for a variety of synthetic transformations essential in drug development:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen.[1][6]

-

N-Alkylation: Further alkylation to explore SAR.[6]

-

Amide Coupling: Acylation to form amides, which are common functionalities in drug molecules.

This versatility has led to its use in the synthesis of compounds targeting a range of conditions beyond neuroscience, including analgesics and antipsychotics.[8]

Drug Development Pathway

Caption: Role as a scaffold in developing therapeutic agents.

Part 4: Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is paramount when working with this compound and its hydrochloride salt.

Hazard Identification and GHS Classification

The compound is classified as harmful and an irritant. The following GHS hazard statements apply.

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[9][10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact.[12]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.

-

Storage and Stability

-

Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[4] Some suppliers recommend 0-8°C.[8]

-

Light: The material should be protected from light.[4]

-

Container: Keep containers tightly sealed to prevent moisture contamination and degradation.[9][12]

First Aid and Spill Procedures

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.[12] For major spills, evacuate the area and contact emergency services.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility as a privileged scaffold for high-value therapeutic targets, particularly in the CNS space, ensure its continued relevance in drug discovery. A thorough understanding of its properties, synthetic nuances, and safety protocols, as detailed in this guide, is essential for any research professional aiming to leverage this versatile building block for the creation of next-generation pharmaceuticals.

References

- Time in McLennan County, US. Google Search.

-

4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride (CAS No. 1177093-20-7) SDS . ChemSrc. [Link]

-

4-(4-(benzyloxy)benzyl)piperidine hydrochloride . ChemUniverse. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . PubMed Central (PMC). [Link]

-

Synthesis of 4-benzyl-4-hydroxy-piperidine . PrepChem.com. [Link]

-

This compound hydrochloride | C12H18ClNO | CID 12807000 . PubChem. [Link]

-

4-Benzylpiperidine . Wikipedia. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . PubMed. [Link]

-

SUPPLEMENTARY INFORMATION . Macmillan Group - Princeton University. [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol . Organic Chemistry Portal. [Link]

-

Product Detail . 2a biotech. [Link]

-

4-(苄氧基)哌啶-1-羧酸叔丁酯- CAS号159557-47-8 . Moshang Chemical. [Link]

-

4-Benzylpiperidine | C12H17N | CID 31738 . PubChem. [Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF . ResearchGate. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . PubMed Central. [Link]

-

4-Benzylpiperidine . SpectraBase. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes . ScienceDirect. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition . The Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 76716-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(Benzyloxy)piperidine: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)piperidine, a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core molecular structure, detail its physicochemical properties, and present a validated synthetic protocol. Furthermore, this guide will explore the compound's chemical reactivity and its pivotal role as a key intermediate in the synthesis of prominent therapeutic agents, including the second-generation antihistamine, Ebastine, and novel dopamine D4 receptor antagonists. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction to this compound: A Privileged Scaffold

The piperidine ring is a quintessential example of a "privileged structure" in medicinal chemistry.[1] This six-membered saturated heterocycle is a common motif in a vast array of natural products and synthetic pharmaceuticals, owing to its ability to be readily modified to interact with a multitude of biological targets.[1] Its flexible, three-dimensional chair conformation allows for the precise spatial orientation of substituents, which is a critical factor in optimizing drug-receptor interactions and enhancing physicochemical properties.[1]

Within this important class of compounds, this compound (also known as benzyl 4-piperidinyl ether) has emerged as a particularly valuable synthetic intermediate.[2][3] Its structure combines the foundational piperidine scaffold with a benzyloxy moiety at the 4-position. This unique combination offers multiple avenues for chemical modification, making it a cornerstone for constructing complex molecular architectures. The piperidine nitrogen can be readily functionalized, while the benzyl group can serve as a stable protecting group or as a pharmacophoric element itself. Consequently, this compound is a key starting material in the synthesis of compound libraries for high-throughput screening and a crucial component in the development of targeted therapeutics.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central piperidine ring, with an oxygen atom at the 4-position forming an ether linkage to a benzyl group (a phenylmethyl group). The secondary amine of the piperidine ring provides a key site for synthetic elaboration.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Benzyl 4-piperidinyl ether, 4-Phenylmethoxypiperidine | [2] |

| CAS Number | 76716-51-3 | [2] |

| Appearance | Off-white to light yellow oil | [5] |

| Predicted Boiling Point | 288.3 ± 33.0 °C | [5] |

| Predicted Density | 1.03 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 9.84 ± 0.10 | [5] |

| InChI Key | ILJHWVWEYBJDDM-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Characterization

A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from commercially available 4-hydroxypiperidine and benzyl bromide. To prevent undesired N-alkylation of the piperidine nitrogen, it is often protected with a tert-butyloxycarbonyl (Boc) group, which can be removed post-synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures for similar compounds.[6]

Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

-

Causality: NaH is a strong base that deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a more nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(benzyloxy)piperidine.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-4-(benzyloxy)piperidine from the previous step in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.

-

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10.

-

Extract the product into an organic solvent such as DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as an oil.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group between δ 7.2-7.4 ppm. A singlet corresponding to the benzylic methylene protons (-O-CH₂-Ph) would appear around δ 4.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm), including a signal for the proton on the carbon bearing the ether oxygen (C4-H) at approximately δ 3.4-3.6 ppm. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between δ 127-138 ppm. The benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm. The piperidine ring carbons will resonate in the upfield region, with the carbon attached to the ether oxygen (C4) appearing around δ 75 ppm, and the carbons adjacent to the nitrogen (C2, C6) at approximately δ 45-50 ppm.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for both aromatic and aliphatic groups. A prominent C-O-C ether stretching band will be visible around 1100 cm⁻¹. A broad absorption corresponding to the N-H stretch of the secondary amine will be present in the region of 3300-3500 cm⁻¹.

Chemical Reactivity and Functionalization

The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom can be readily functionalized through various chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

-

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., benzyl bromide, substituted alkyl chlorides) in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3]

-

Reductive Amination: This is a powerful method for forming C-N bonds. This compound can react with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield N-substituted piperidines.[3] This reaction is highly versatile and tolerates a wide range of functional groups.

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine) will form the corresponding N-acylpiperidine (an amide).

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a bond between the piperidine nitrogen and an aryl or heteroaryl group.

The following diagram illustrates the key functionalization pathways for this compound.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold has made it a crucial intermediate in the synthesis of several marketed drugs and clinical candidates.

Case Study 1: Intermediate in the Synthesis of Ebastine

Ebastine is a potent, long-acting, and non-sedating second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4] The synthesis of Ebastine relies on the N-alkylation of a piperidine derivative. While some synthetic routes utilize 4-hydroxypiperidine derivatives directly,[7][8] others employ a pre-formed 4-substituted piperidine. Specifically, 4-benzhydryloxypiperidine (a close analog of 4-benzyloxy) is reacted with 4'-tert-butyl-4-chlorobutyrophenone in the presence of a base to construct the final Ebastine molecule.[9] The benzyloxy- (or benzhydryloxy-) piperidine moiety is a critical component of the final pharmacophore, contributing to the drug's high affinity for the H1 receptor.

Case Study 2: Scaffold for Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D₄R) is a G protein-coupled receptor highly expressed in brain regions associated with cognition and emotion. As such, it is an attractive target for the treatment of various central nervous system (CNS) disorders.[4] Research has demonstrated that the 4-benzyloxypiperidine scaffold is an excellent starting point for developing selective D₄R antagonists.[6][10] In these studies, this compound is synthesized and then subjected to N-alkylation or reductive amination with various aromatic and heteroaromatic groups.[6] This systematic modification allows for the exploration of the structure-activity relationship (SAR), leading to the identification of compounds with high potency and selectivity for the D₄R over other dopamine receptor subtypes.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5]

Conclusion

This compound is a high-value synthetic intermediate that leverages the privileged nature of the piperidine scaffold. Its well-defined molecular structure offers distinct sites for chemical modification, enabling the efficient construction of complex molecules for drug discovery. Its demonstrated utility in the synthesis of established drugs like Ebastine and in the development of novel CNS-active agents underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of medicinal chemistry and the creation of new therapeutics.

References

-

Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. [Link]

-

This compound (C12H17NO). PubChem. [Link]

- A kind of preparation method of Ebastine.

-

This compound. PubChemLite. [Link]

- Process of preparing ebastine.

- Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

- Process of preparing ebastine.

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

Sources

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN109593058A - A kind of preparation method of Ebastine - Google Patents [patents.google.com]

- 5. 76716-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 8. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

- 9. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

A-Technical-Guide-to-the-Synthesis-of-4-Benzyloxy-piperidine-from-4-Hydroxypiperidine

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

4-(Benzyloxy)piperidine is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry. Its incorporation into molecular scaffolds is a common strategy in the development of therapeutic agents, including but not limited to CCR5 antagonists, opioid receptor modulators, and various central nervous system (CNS) targeted compounds. The synthesis of this key intermediate from 4-hydroxypiperidine is a fundamental transformation, typically accomplished via the Williamson ether synthesis. This guide provides an in-depth examination of this process, focusing on the underlying mechanisms, critical process parameters, and detailed, field-tested protocols.

Mechanistic-Underpinnings:-The-Williamson-Ether-Synthesis

The conversion of 4-hydroxypiperidine to this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage.[1][2]

The reaction can be dissected into two primary steps:

-

Deprotonation: The hydroxyl group of 4-hydroxypiperidine is weakly acidic and requires a strong base to form the corresponding alkoxide. The choice of base is a critical parameter that dictates the reaction conditions, such as the choice of solvent and temperature.

-

Nucleophilic Attack: The newly formed piperidin-4-oxide anion acts as a potent nucleophile. It attacks the benzyl halide in a concerted, backside attack, leading to an inversion of stereochemistry at the benzylic carbon (though in this case, the carbon is achiral).[1]

A critical consideration in this synthesis is the potential for the secondary amine of the piperidine ring to compete as a nucleophile, leading to N-benzylation. However, the hydroxyl group is generally more acidic and, upon deprotonation, a significantly stronger nucleophile than the neutral secondary amine, making O-alkylation the predominant pathway under basic conditions.

Critical-Parameters:-Reagent-and-Condition-Selection

The success of the synthesis hinges on the judicious selection of the base, solvent, and benzylating agent.

Choice of Base:

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH is highly effective for deprotonating alcohols.[3][4] It reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the reaction to completion.[2][5] This method requires anhydrous conditions as NaH reacts violently with water.[4][6] The use of NaH as a 60% dispersion in mineral oil is a common practice to improve handling safety.[4][7]

-

Sodium Hydroxide (NaOH): A more cost-effective and less hazardous alternative, NaOH can also be used. However, since it is a weaker base than NaH, the reaction may require more forcing conditions, such as elevated temperatures.[3] Often, a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous or solid NaOH and the organic-soluble reactants.[8]

Choice of Solvent:

-

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for SN2 reactions as they solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile relatively free and reactive.[7][9] Anhydrous solvents are essential when using reactive bases like NaH.[7] It is worth noting that NaH can exhibit reducing properties and react with solvents like DMF and acetonitrile, which can lead to byproduct formation.[10]

Choice of Benzylating Agent:

-

Benzyl bromide (BnBr) is typically preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction rates. However, benzyl bromide is a potent lachrymator and requires careful handling in a well-ventilated fume hood.[11]

Experimental-Protocols

Two primary protocols are presented below, reflecting different choices of base and reaction conditions.

Protocol-A:-Sodium-Hydride-in-Anhydrous-DMF

This protocol is a robust and high-yielding method suitable for laboratory-scale synthesis.

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxypiperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (5–10 mL per mmol of substrate).[7]

-

Cool the solution to 0 °C using an ice bath.

-

Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise to the stirred solution.[7] Effervescence (hydrogen gas evolution) will be observed.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water or methanol at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol-B:-Sodium-Hydroxide-with-a-Phase-Transfer-Catalyst

This method avoids the use of pyrophoric NaH and is more amenable to larger-scale synthesis.

Step-by-Step Methodology:

-

To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq), powdered sodium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Add toluene or another suitable organic solvent.

-

To the stirred suspension, add benzyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir vigorously until the reaction is complete by TLC analysis.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield the final product.

Data-Presentation

| Parameter | Protocol A (NaH) | Protocol B (NaOH/PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Stoichiometry (Base) | ~2.0 eq | ~3.0 eq |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Solvent | Anhydrous DMF or THF | Toluene |

| Temperature | 0 °C to Room Temperature | 60-80 °C |

| Typical Yield | High (>85%) | Good to High (70-90%) |

| Key Advantage | High reactivity, clean conversion | Safer reagents, scalable |

| Key Disadvantage | Requires anhydrous/inert conditions | Slower reaction, requires heating |

Product-Characterization

Successful synthesis of this compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the phenyl protons (a multiplet between 7.2-7.4 ppm), and the piperidine ring protons.

-

¹³C NMR: Expect signals for the benzylic carbon (around 70 ppm), the carbon bearing the ether oxygen (around 75 ppm), and the aromatic carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Visualizations

Reaction-Mechanism

Caption: SN2 mechanism for this compound synthesis.

Experimental-Workflow

Caption: General experimental workflow for the synthesis.

Safety-Considerations

-

Sodium Hydride (NaH): Highly flammable and water-reactive.[6][12] It liberates flammable hydrogen gas upon contact with water or protic solvents.[13] Handle exclusively under an inert atmosphere (e.g., nitrogen or argon).[6] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and nitrile gloves.[6][13]

-

Benzyl Bromide (BnBr): A lachrymator and irritant to the skin, eyes, and respiratory system.[11] All manipulations should be performed in a certified chemical fume hood. Wear safety goggles, gloves, and a lab coat.

-

Solvents: DMF is a potential reproductive toxin. THF can form explosive peroxides. Always use in a well-ventilated area and consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 4-hydroxypiperidine via the Williamson ether synthesis is a reliable and versatile transformation crucial for drug discovery and development. The choice between a strong, anhydrous system using sodium hydride and a more scalable, phase-transfer catalyzed approach with sodium hydroxide allows for flexibility based on laboratory capabilities and scale requirements. A thorough understanding of the SN2 mechanism, careful reagent selection, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

-

PrepChem. (n.d.). Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine. Retrieved from PrepChem.com. [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from Chemistry Notes. [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from nature.com. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

-

UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsc.edu. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from PrepChem.com. [Link]

-

NCBI. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Retrieved from NCBI. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - SODIUM HYDRIDE. Retrieved from NJ.gov. [Link]

-

NCBI. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from PubMed Central. [Link]

-

Reddit. (2020). NaH vs NaOH in mechanism/reactions. Retrieved from Reddit. [Link]

-

University of North Carolina. (n.d.). Alcohols and Ethers. Retrieved from uncp.edu. [Link]

-

GlycoPODv2 - NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from NCBI. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Hydride. Retrieved from commonorganicchemistry.com. [Link]

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from ptcorganics.com. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. reddit.com [reddit.com]

- 4. Sodium Hydride [commonorganicchemistry.com]

- 5. Alcohols and Ethers [chem.latech.edu]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. phasetransfer.com [phasetransfer.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

The Evolving Landscape of 4-(Benzyloxy)piperidine Derivatives: A Technical Guide to Structure-Activity Relationships

Introduction: The Privileged Scaffold of 4-(Benzyloxy)piperidine

In the landscape of medicinal chemistry, the this compound scaffold has emerged as a "privileged structure," a molecular framework consistently found in compounds targeting a diverse array of biological entities.[1][2] Its inherent structural features—a basic piperidine nitrogen amenable to substitution, a flexible benzyloxy linker, and an aromatic ring ready for functionalization—provide a versatile platform for drug discovery.[2][3] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity. We will delve into the causal relationships behind experimental choices, present detailed protocols, and visualize key concepts to illuminate the path from molecular structure to therapeutic potential.

The significance of this scaffold is underscored by its presence in a wide range of therapeutic agents and clinical candidates, from central nervous system (CNS) modulators to anticancer agents.[3][4] Extensive research has demonstrated the remarkable adaptability of the this compound core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for various targets, including dopamine receptors, opioid receptors, and enzymes like acetylcholinesterase and lysine-specific demethylase 1 (LSD1).[4][5][6][7]

Core Chemical Structure and Key Modification Points

The foundational this compound structure presents three primary regions for chemical modification, each offering a distinct opportunity to influence the compound's interaction with its biological target. Understanding these regions is fundamental to deciphering the SAR of this class of molecules.

Caption: General structure of this compound derivatives highlighting key modification points.

Structure-Activity Relationship Insights Across Different Biological Targets

The versatility of the this compound scaffold is best illustrated by examining its SAR across various biological targets. The following sections synthesize key findings from numerous studies, providing a target-centric analysis.

Dopamine Receptor Antagonists

The dopamine D4 receptor has been a significant target for this compound derivatives, particularly in the context of CNS disorders.[3][4] SAR studies have revealed critical determinants of potency and selectivity.

-

N-Substitution (R1): The nature of the substituent on the piperidine nitrogen is a major driver of activity. Large, aromatic, or heteroaromatic groups are often favored. For instance, moving from a simple N-benzyl to more complex moieties like N-3-fluoro-4-methoxybenzyl can significantly impact binding affinity.[4] The basicity of the piperidine nitrogen is also crucial for interaction with key acidic residues, such as Asp115 in the D4 receptor.[8]

-

Benzyl Ring Substituents (R2): Modifications to the benzyloxy portion of the molecule can fine-tune activity and selectivity. Halogenation, such as the introduction of fluorine or chlorine, on the benzyl ring has been shown to enhance potency.[4] For example, a 3-fluorobenzyl group at the 4-position of the piperidine ring resulted in a compound with a Kᵢ of 167 nM for the D4 receptor.[4]

-

Scaffold Variations: Replacing the 4-benzyloxypiperidine with a 4-oxopiperidine scaffold has been a productive strategy, eliminating a stereocenter and simplifying synthesis while maintaining or even improving activity.[4]

Table 1: SAR of this compound Derivatives as Dopamine D4 Receptor Antagonists

| Compound ID | N-Substitution (R1) | O-Substitution (R2) | D4 Ki (nM) |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |

| 9a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |

| 9d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |

| 9j | 1-Imidazo[1,5-a]pyridine (3-methyl) | 3,4-Difluorobenzyl | 96 |

Data synthesized from Berry et al. (2022).[4]

Opioid Receptor Modulators

The this compound scaffold has also been explored for its potential to modulate opioid receptors, with derivatives showing promise as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[7]

-

Side Chain Length and Flexibility: The linker between the piperidine ring and other pharmacophoric elements is critical. Altering the length and flexibility of side chains at the 4-position can significantly improve binding affinity at both MOR and DOR.[7]

-

Aromatic Substituents: In the broader class of 4-arylpiperidine derivatives, substitutions on the aromatic ring play a pivotal role. For instance, a phenolic hydroxyl group on the aryl ring is often crucial for high-affinity binding to opioid receptors.[1] Methylation of this hydroxyl group generally leads to a decrease in binding affinity.[1]

Acetylcholinesterase (AChE) Inhibitors

Derivatives of 1-benzyl-4-(substituted)piperidine have been extensively investigated as potent and selective AChE inhibitors for potential use in Alzheimer's disease.[6][9][10]

-

N-Benzyl Group: The N-benzyl group is a common feature in this class of inhibitors, contributing to binding at the peripheral anionic site of AChE.

-

Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of inhibitory potency. Bulky, rigid moieties often lead to a substantial increase in activity. For example, replacing a flexible N-benzoylaminoethyl side chain with a more rigid phthalimidoethyl group can enhance activity.[6]

-

Amide N-Substitution: Introduction of an alkyl or phenyl group on the nitrogen atom of a benzamide side chain can dramatically enhance AChE inhibitory activity.[9]

Table 2: SAR of Piperidine Derivatives as AChE Inhibitors

| Compound ID | Key Structural Feature | AChE IC50 (nM) |

| 2 | N-benzoyl-N-methylaminoethyl at C4 | Potent |

| 9 | Isoindolone at C4 (rigid analogue) | Comparable to 2 |

| 19 | 4-(benzoylamino)phthalimidoethyl at C4 | 1.2 |

| 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylaminoethyl at C4 | 0.56 |

Data synthesized from Sugimoto et al. (1995) and Sugimoto et al. (1990).[6][9]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

More recently, 4-(4-benzyloxy)phenoxypiperidines have been identified as selective and reversible inhibitors of LSD1, a promising target in cancer therapy.[5]

-

Benzyloxy-Phenoxy Moiety: This extended ether linkage at the 4-position of the piperidine appears to be a key pharmacophoric element for LSD1 inhibition.

-

SAR of Substituents: A study of various derivatives identified compound 10d as having potent and reversible inhibitory activity against LSD1 with an IC₅₀ of 4 µM.[5] This compound was also shown to inhibit the migration of colon and lung cancer cells.[5]

Experimental Protocols

To ensure the practical applicability of this guide, the following section details representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Pathway

A common and versatile method for the synthesis of this compound derivatives involves the N-alkylation or reductive amination of a this compound intermediate.[4]

Caption: A generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol for Synthesis:

-

Synthesis of this compound Intermediate:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0°C.[3][4]

-

Stir the mixture for a specified time, then add benzyl bromide (BnBr).[3][4]

-

Allow the reaction to proceed to completion, then quench and extract the product.

-

Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) to yield this compound.[4][11]

-

-

N-Alkylation:

-

Combine this compound, cesium carbonate (Cs₂CO₃), and the desired alkyl or benzyl bromide (R1-Br) in a suitable solvent.[4]

-

Heat the reaction mixture and monitor for completion.

-

Purify the final product using standard techniques such as column chromatography.

-

-

Reductive Amination:

-

To a solution of this compound and the desired aldehyde (R1-CHO) in a solvent like dichloromethane (DCM), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][11]

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the final N-substituted derivative.

-

Biological Evaluation: Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[4]

Principle: The ability of a test compound to inhibit the binding of a specific radioligand to its receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.[1]

Materials:

-

Membranes from HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D4R).

-

Radioligand (e.g., [³H]N-methylspiperone).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plates for a specified time at room temperature.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ values by non-linear regression analysis of the competition curves.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated over the years provides a strong foundation for future drug design efforts. Key areas for future exploration include:

-

Multi-Target Ligands: Designing derivatives that simultaneously modulate multiple targets could offer new therapeutic strategies for complex multifactorial diseases like Alzheimer's.[10]

-

Improving Pharmacokinetic Properties: A continued focus on optimizing metabolic stability and brain penetration will be crucial for the development of successful CNS drugs.[4]

-

Exploring New Biological Targets: The inherent versatility of the scaffold suggests that its potential is not limited to the targets discussed herein. Screening this compound libraries against new and emerging biological targets could unveil novel therapeutic applications.

References

-

Xi, J., Xu, S., Zhang, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7-16. [Link]

-

Berry, C. B., Bubser, M., Jones, C. K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128648. [Link]

-

Meltzer, P. C., Liang, A., & Madras, B. K. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

-

Lindsley, C. W., Zhao, Z., Leister, W. H., et al. (2005). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-765. [Link]

-

Kuhla, D. E., Muth, E. A., Wasley, J. W., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

-

Aggarwal, A., Kumar, R., Kumar, P., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(10), 2738-2751. [Link]

-

Sugimoto, H., Ogura, H., Arai, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Zaveri, N. T., Jiang, F., Olsen, C. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

-

Berry, C. B., Bubser, M., Jones, C. K., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Lee, H., Lim, S. M., Kim, H. J., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(2), 154-163. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

-

KoreaScience. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]

-

Song, J., Deng, J., Wang, R., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5158-5162. [Link]

-

Biomolecules & Therapeutics. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]

-

Chen, Y. C., Chen, Y. H., Chen, C. M., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie, 350(5-6). [Link]

-

Lindsley, C. W., Zhao, Z., Leister, W. H., et al. (2005). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 761-765. [Link]

-

Ananthan, S., Khare, N. K., Srimurugan, S., et al. (2004). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3533. [Link]

-

International Association for the Study of Pain (IASP). (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects. Retrieved from [Link]

-

Li, Z. Z., Wang, Z., Chen, X., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

-

ResearchGate. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF. Retrieved from [Link]

-

Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

-

Wang, Z., Li, Y., Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 4-Benzylpiperidine and Related Structures

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks emerge as "privileged structures"—scaffolds that can interact with multiple, diverse biological targets through strategic modification. The 4-benzylpiperidine core is a quintessential example of such a scaffold. Its simple yet elegant architecture, comprising a piperidine ring attached to a benzyl group, provides a robust foundation for developing potent and selective ligands for a wide array of central nervous system (CNS) targets.

This guide provides a comprehensive technical overview of the pharmacology of 4-benzylpiperidine and its derivatives. We will move beyond a simple cataloging of compounds to explore the underlying structure-activity relationships (SAR), delve into the causality behind experimental design, and provide detailed protocols for key pharmacological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Part 1: Core Pharmacology of the 4-Benzylpiperidine Scaffold

The parent compound, 4-benzylpiperidine, is not merely a synthetic intermediate but possesses intrinsic biological activity. It functions primarily as a monoamine releasing agent with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1] It also exhibits weak monoamine oxidase inhibitor (MAOI) properties.[1] This foundational activity profile, centered on the dopaminergic and noradrenergic systems, has established the 4-benzylpiperidine core as a premier starting point for CNS drug discovery.

Synthesis of the Core Structure

A common and efficient synthesis route involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring saturates the heterocycle, completing the synthesis of the 4-benzylpiperidine scaffold.[1][2] This straightforward process allows for the accessible production of the core structure for further derivatization.

Key Pharmacological Targets

Medicinal chemistry efforts have successfully modified the 4-benzylpiperidine scaffold to target a diverse range of receptors and enzymes. The primary targets include:

-

Monoamine Transporters (DAT, NET, SERT)

-

Sigma (σ) Receptors (σ₁ and σ₂)

-

Acetylcholinesterase (AChE)

-

Opioid Receptors (μ, δ, κ)

-

NMDA Receptors

The following sections will explore the specific structural modifications that confer affinity and selectivity for each of these target classes.

Part 2: Structure-Activity Relationships (SAR) at Major Targets

The true power of the 4-benzylpiperidine scaffold lies in its amenability to chemical modification. Subtle changes to the N-substituent, the benzyl ring, or the piperidine ring can dramatically alter the pharmacological profile of the resulting compound.

Monoamine Transporter Ligands

The initial characterization of 4-benzylpiperidine as a dopamine-releasing agent prompted extensive research into its derivatives as inhibitors of the dopamine transporter (DAT), a key target in conditions like ADHD, depression, and substance abuse.[3]

Causality in SAR: The goal for DAT inhibitors is often high affinity for DAT with significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) to minimize off-target effects. Research has shown that modifying the N-benzyl group is a highly effective strategy. The addition of electron-withdrawing groups (e.g., halogens, trifluoromethyl, cyano) at the C4-position of the N-benzyl ring consistently enhances binding affinity and selectivity for DAT.[4][5] This suggests that the electronic properties of this region are critical for optimal interaction with a specific pocket within the DAT binding site.

Table 1: Binding Affinities of N-Benzylpiperidine Analogs at Monoamine Transporters

| Compound | N-Benzyl C4-Substituent | DAT IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |

|---|---|---|---|---|---|

| Analog 1 | -H | 25.3 | 40 | 15 | [5] |

| Analog 2 | -F | 1.8 | 350 | 167 | [5] |

| Analog 3 | -Cl | 1.4 | 450 | 171 | [5] |

| Analog 4 | -CF₃ | 1.1 | 400 | 155 | [5] |

| Analog 5 | -CN | 1.2 | 500 | 175 |[5] |

Further studies on 4-benzylpiperidine carboxamides have shown that the linker length between the piperidine and an aromatic moiety, as well as the nature of that moiety (e.g., biphenyl vs. diphenyl), can modulate the profile from a dual SERT/NET inhibitor to a triple reuptake inhibitor that also potently blocks DAT.[6]

Caption: General SAR map for monoamine transporter ligands.

Sigma (σ) Receptor Ligands

The 4-benzylpiperidine scaffold is also a privileged structure for targeting sigma receptors, which are implicated in psychosis, pain, and neurodegenerative diseases.[7] Derivatives often show high, nanomolar affinity for both σ₁ and σ₂ subtypes, with a slight preference for σ₁.[8][9]

Causality in SAR: The primary site for modification in developing sigma receptor ligands is the piperidine nitrogen. The nature of the 1-aralkyl substituent is a critical determinant of affinity.[8] A proposed pharmacophore for σ₁ binding includes the basic amine of the piperidine flanked by two hydrophobic domains.[8] The inherent 4-benzyl group serves as one hydrophobic domain, while the custom-synthesized 1-aralkyl group serves as the second. The length and character of this aralkyl chain allow for fine-tuning of affinity and selectivity. Some derivatives have been found to possess dual high affinity for σ₁ and serotonin 5-HT₁ₐ receptors, suggesting their potential as novel atypical antipsychotics.[9]

Table 2: Binding Affinities of 1-Aralkyl-4-Benzylpiperidine Derivatives at Sigma Receptors

| Compound | 1-Aralkyl Moiety | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Lead Cmpd (6) | 3-phenylpropyl | 0.4 | 3.3 | 8.25 | [8] |

| Analog 10aa | 2-phenylethyl | 1.4 | 0.14 | 0.1 | [8] |

| Analog 11aa | 4-phenylbutyl | 0.2 | 0.5 | 2.5 | [8] |

| Analog 13 | 2-(naphthalen-1-yl)ethyl | 2.0 | 0.2 | 0.1 | [8] |

| 4-IBP | 4-iodobenzoyl | 4.6 (Ki) | - | - |[10] |

These compounds are not just research tools; radiolabeled derivatives like [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) are being developed as imaging agents for tumors that overexpress sigma receptors, such as breast cancer.[10]

Acetylcholinesterase (AChE) Inhibitors

Targeting the cholinergic system is a cornerstone of symptomatic treatment for Alzheimer's disease. The N-benzylpiperidine moiety is a key structural component of the highly successful AChE inhibitor, donepezil. Consequently, this scaffold has been extensively explored for novel AChE inhibitors.[11]

Causality in SAR: Molecular modeling and SAR studies reveal that the N-benzylpiperidine moiety typically interacts with the catalytic anionic site (CAS) of the AChE enzyme via π-π stacking interactions.[12] The rest of the molecule is then modified to extend into and interact with the peripheral anionic site (PAS). This dual-site binding is a hallmark of highly potent AChE inhibitors. By linking the benzylpiperidine core to other pharmacophores, such as quinolones or benzimidazolinones, researchers have created hybrid molecules with dual functions, such as combined AChE inhibition and antioxidant activity, offering a multi-pronged approach to treating Alzheimer's disease.[12][13]

Opioid Receptor Ligands

Derivatives of 4-benzylpiperidine have also been developed as potent ligands for opioid receptors, crucial targets for pain management.[14] A particularly promising strategy involves creating dual-acting ligands that are agonists at the μ-opioid receptor (MOR) while simultaneously being antagonists at the σ₁ receptor.[15][16]

Causality in SAR: The rationale behind this dual-target approach is to separate the analgesic effects of MOR agonism from the common side effects (e.g., respiratory depression, dependence, constipation). Sigma-1 receptor activation can potentiate opioid-induced side effects, so antagonizing it may lead to a safer analgesic profile.[17] Studies have successfully produced benzylpiperidine derivatives with high affinity for both targets, demonstrating potent antinociceptive effects in animal models with a reduced side-effect burden compared to traditional opioids like oxycodone.[15][16]

Part 3: Methodologies in 4-Benzylpiperidine Research

The characterization of novel 4-benzylpiperidine derivatives relies on a suite of standardized and robust experimental protocols. The trustworthiness of the resulting data is paramount and is ensured by the self-validating nature of these assays, which include appropriate controls and standards.

Experimental Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor or transporter. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from its target.

Objective: To determine the inhibitory constant (Kᵢ) of a novel 4-benzylpiperidine derivative for the Dopamine Transporter (DAT).

Materials:

-

Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 cells).

-

Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

-

Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM).

-

Test compound (novel 4-benzylpiperidine derivative) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup (in triplicate): To each well of the 96-well plate, add:

-

50 µL of assay buffer (for Total Binding wells).

-

50 µL of non-specific binding control (for Non-Specific Binding wells).

-

50 µL of test compound at a specific concentration.

-

-

Add Radioligand: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₔ, e.g., 2-3 nM) to all wells.

-

Add Membranes: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination & Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial.

-

Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a typical radioligand competition binding assay.

Part 4: Therapeutic Potential and Future Directions

The remarkable versatility of the 4-benzylpiperidine scaffold has positioned its derivatives as promising candidates for treating a wide range of disorders.

-

Neurodegenerative Diseases: As potent and selective AChE inhibitors, derivatives are being pursued for Alzheimer's disease.[12] The neuroprotective properties of σ₁ receptor agonists also offer potential in conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[18]

-

Pain Management: Dual MOR agonist/σ₁ antagonist derivatives represent a frontier in developing safer and more effective analgesics with a lower potential for abuse and side effects.[15][16]

-

Psychiatric Disorders: Selective DAT inhibitors are being investigated for depression and ADHD.[19] Furthermore, dual σ₁/5-HT₁ₐ ligands are being explored as novel atypical antipsychotics for schizophrenia.[9]

-

Oncology: The overexpression of σ receptors in certain cancer cell lines has led to the development of 4-benzylpiperidine derivatives as potential imaging agents and targeted therapeutics for breast and prostate cancer.[10][18]

The future of research in this area will likely focus on multi-target-directed ligands (MTDLs), where a single molecule is rationally designed to interact with multiple disease-relevant targets, such as combining AChE inhibition with σ₁ agonism for a synergistic effect in Alzheimer's disease.

Conclusion

The 4-benzylpiperidine core has proven to be an exceptionally fruitful scaffold in modern medicinal chemistry. Its synthetic tractability and the well-defined structure-activity relationships at numerous high-value biological targets have enabled the development of a vast and diverse chemical library. From monoamine transporter inhibitors to dual-action opioid analgesics, these compounds are at the forefront of research into novel treatments for complex CNS disorders. The continued exploration of this privileged structure, guided by the principles of rational drug design and robust pharmacological evaluation, promises to yield the next generation of therapeutics for some of humanity's most challenging diseases.

References

- Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE (April 2009). "Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine". Journal of Pharmacology and Experimental Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719001/]

- Rosenberg, et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine". Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12672251/]

- Singh, M. et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity". Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8978828/]

- Singh, M. et al. (1997). "Highly Selective, Novel Analogs of 4-[2-(Diphenylmethoxy)ethyl]- 1-benzylpiperidine for the Dopamine Transporter: Effect of Different Aromatic Substitutions on Their Affinity and Selectivity". Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm960638e]

- Paudel, et al. (2018). "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors". Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6090104/]

- Rosenberg, et al. (2003). "Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine". Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm020419v]

- John, C. S. et al. (1995). "Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer". Cancer Research. [URL: https://pubmed.ncbi.nlm.nih.gov/7606717/]

- Costantino, L. et al. (2005). "Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands". Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm049433t]

- Costantino, L. et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands". Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15634021/]

- Arai Y, Hamamichi N, Kinemuchi H (October 1986). "Inhibition of rat brain monoamine oxidase by 4-substituted and 4,4-disubstituted piperidine derivatives". Neurochemical Research. [URL: https://link.springer.com/article/10.1007/BF00965251]